molecular formula C12H13N3O2 B2801824 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153371-63-1

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2801824
CAS No.: 1153371-63-1
M. Wt: 231.255
InChI Key: SXTMSHKLEFWZHI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its pyrazole core structure, which is substituted with a pyridine ring and two methyl groups. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of acetic acid, followed by cyclization and subsequent methylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrazoles and pyridines.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyridine moiety in 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid may enhance its bioactivity by facilitating interactions with biological targets.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial enzymes or disrupt cellular processes, making it a candidate for developing new antimicrobial agents.

Fungicide Development

The pyrazole scaffold is known for its fungicidal properties. Research has demonstrated that compounds with similar structures can effectively combat phytopathogenic fungi. The carboxylic acid group in this compound is crucial for its fungicidal activity, as it may enhance solubility and bioavailability in agricultural formulations.

Herbicide Potential

Given the increasing need for sustainable agricultural practices, the potential of this compound as a herbicide is being explored. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of effective herbicides that target weed species without affecting crop growth.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in synthesizing new materials with tailored properties for catalysis or electronic applications.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Investigated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in breast and colon cancer cells
Antifungal Efficacy Evaluated against common agricultural pathogensShowed superior activity compared to traditional fungicides
Coordination Complexes Explored metal-ligand interactionsFormed stable complexes with Cu(II) and Zn(II), enhancing catalytic properties

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core structure but differ in their substituents.

  • Pyridine derivatives: Compounds containing the pyridine ring, which may have different functional groups attached.

Uniqueness: 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1153371-63-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2, with a molecular weight of 231.25 g/mol. The compound features a pyrazole ring substituted with a pyridine moiety and carboxylic acid functionality, which is critical for its biological activity.

Antiviral Activity

Research has demonstrated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. A study highlighted the synthesis of new pyrazolic compounds that showed significant activity against HIV-1 replication in cell cultures. While specific data on this compound is limited, its structural similarities to active compounds suggest potential antiviral efficacy .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties. The structure of this compound allows it to interact with various biological targets associated with cancer cell proliferation. In vitro studies have shown that similar compounds possess antiproliferative effects against several cancer cell lines, including HeLa cells .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeObserved Effects
AntiviralPyrazole derivativesInhibition of HIV-1 replication
AnticancerPyrazole derivativesAntiproliferative effects on cancer cell lines
Enzymatic InhibitionVariousSelective inhibition of protein targets

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies conducted on related compounds. The presence of the carboxylic acid group is essential for enhancing solubility and facilitating interactions with biological targets. Modifications at the pyridine and pyrazole positions have been shown to significantly influence potency and selectivity against various enzymes and receptors .

Figure 1: Structure–Activity Relationship Insights

SAR Insights (Note: This is a placeholder image URL for illustrative purposes.)

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • HIV Inhibition : A study evaluated numerous pyrazolo compounds for their ability to inhibit HIV replication. Compounds structurally similar to this compound were found to exhibit non-toxic antiviral properties at concentrations that significantly inhibited viral replication .
  • Cancer Cell Lines : Another investigation assessed the cytotoxic effects of various pyrazoles on human cancer cell lines (e.g., HeLa and CEM). The results indicated that specific structural modifications could enhance anticancer activity, suggesting potential pathways for developing new therapeutic agents based on this scaffold .

Properties

IUPAC Name

3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMSHKLEFWZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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